2-(Boc-amino)pyridine
Overview
Description
2-(Boc-amino)pyridine derivatives are a class of compounds that have garnered significant interest in various fields of chemistry due to their potential applications in organic synthesis, drug development, and material science. These compounds are characterized by the presence of a pyridine ring substituted with a Boc-protected amino group, which serves as a versatile handle for further chemical transformations .
Synthesis Analysis
The synthesis of 2-(Boc-amino)pyridine derivatives can be achieved through various methods. One approach involves the asymmetric deprotonation using s-BuLi/(-)-sparteine, which has been shown to be highly enantioselective for the synthesis of (S)-2-aryl-Boc-pyrrolidines . Another method includes a microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation to obtain polysubstituted imidazo[1,2-a]pyridine derivatives . Additionally, a facile and mild cyclodehydration-aromatization reaction starting from readily available amides has been developed for the synthesis of 3-aminoimidazo[1,2-a]pyridines . These methods demonstrate the versatility and efficiency of synthesizing Boc-protected pyridine derivatives.
Molecular Structure Analysis
The molecular structure of 2-(Boc-amino)pyridine derivatives has been studied using various spectroscopic techniques. Vibrational spectroscopy (FTIR and FTRaman) investigations, supported by ab initio (HF) and DFT (B3LYP and B3PW91) analysis, have been conducted on the structure of 2-amino pyridine, providing insights into the influence of the amino group on the skeletal ring vibrations . Additionally, the crystal structures of coordination compounds with 4-(Boc-amino)pyridine as a co-ligand have been determined by X-ray single crystal or powder diffraction .
Chemical Reactions Analysis
2-(Boc-amino)pyridine derivatives are key intermediates in various chemical reactions. They have been used in the synthesis of kainoid amino acids through tandem radical addition-homoallylic radical rearrangement . Moreover, they have been employed as binucleophiles in cyclization reactions with mucobromic acid to access imidazo[1,2-a]pyridines . These reactions highlight the reactivity and utility of Boc-protected amino pyridines in constructing complex nitrogen-containing heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Boc-amino)pyridine derivatives have been extensively studied. For instance, the acid-facilitated debenzylation of N-Boc, N-Benzyl double-protected 2-aminopyridinomethylpyrrolidine derivatives has been explored, which is crucial for the synthesis of neuronal nitric oxide synthase inhibitors . The thermal, magnetic, and luminescence properties of Mn(II) and Cd(II) thiocyanate coordination compounds with 4-(Boc-amino)pyridine have also been investigated, revealing interesting luminescent and magnetic behaviors . Furthermore, the electronic structure and nonlinear optic properties of 3-amino-4-(Boc-amino)pyridine have been evaluated using DFT, indicating potential applications as NLO materials .
Scientific Research Applications
Coordination Chemistry
- Synthesis and Characterization of Coordination Compounds : The use of 2-(Boc-amino)pyridine in synthesizing coordination compounds, particularly with Mn(II) and Cd(II) thiocyanate, has been explored. These compounds exhibit interesting thermal, magnetic, and luminescence properties, with potential applications in materials science (Suckert et al., 2017).
Molecular Modeling and Spectroscopic Studies
- Computational Studies on Molecular Structure : Computational modeling using density functional theory has been employed to understand the structure and spectroscopic properties of 4-(Boc-amino)pyridine. This research contributes to the understanding of the molecule's vibrational frequencies, electronic properties, and potential as a nonlinear optical (NLO) material (Vural, 2015).
Synthetic Methodologies
Site-Selective Amination of Pyridines : Research has been conducted on developing a multifunctional reagent for the direct conversion of pyridines to Boc-protected 2-aminopyridines. This approach is significant for its site-selectivity, mild reaction conditions, and tolerance of various functionalities (Fier et al., 2020).
Synthesis of Peptide Analogues : The compound has been used in the synthesis of peptide analogues, demonstrating its utility in creating complex organic structures (Bissyris et al., 2005).
Development of Catalytic Reactions : It has also played a role in the development of new catalytic reactions, such as the N-tert-Butoxycarbonyl (Boc) amination, which is important for introducing N-Boc protected amino groups into various molecular frameworks (Wippich et al., 2016).
Safety And Hazards
Future Directions
Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
properties
IUPAC Name |
tert-butyl N-pyridin-2-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUGTGTZBRUQIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458696 | |
Record name | 2-(Boc-amino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)pyridine | |
CAS RN |
38427-94-0 | |
Record name | 2-(Boc-amino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(BOC-AMINO)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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